Murabutide (CAS 74817-61-1) is a synthetic, water-soluble derivative of muramyl dipeptide (MDP) that functions as a potent nucleotide-binding oligomerization domain-containing protein 2 (NOD2) agonist. Designed to deliver robust immunomodulatory and adjuvant properties, it fundamentally separates immunostimulation from the severe pyrogenic and somnogenic toxicities inherent to natural bacterial peptidoglycan fragments [1]. For procurement teams and formulation scientists, Murabutide represents a highly processable, clinical-grade adjuvant candidate that enhances specific IgG and IgA antibody titers, shifts immune responses toward a balanced Th1/Th2 profile, and readily integrates into advanced delivery systems such as squalene emulsions and polymeric microparticles without the reactogenicity hurdles of traditional adjuvants [2].
Attempting to substitute Murabutide with its parent compound, generic MDP, inevitably fails in translational applications due to MDP’s extreme pyrogenicity, which triggers dose-dependent febrile responses and systemic toxicity at microgram levels [1]. Conversely, substituting with traditional aluminum salts (Alum) fails to induce the necessary cellular (Th1) immune responses and often results in higher localized injection-site inflammation [2]. Furthermore, utilizing lipophilic MDP analogs (such as mifamurtide or romurtide) introduces significant formulation complexities, as their poor aqueous solubility mandates specialized liposomal encapsulation [3]. Murabutide overcomes these barriers by providing high aqueous solubility, a clean safety profile, and direct compatibility with both soluble and microparticulate delivery platforms.
A critical differentiator for Murabutide is its complete lack of pyrogenicity compared to the parent compound, MDP. In standard intravenous rabbit pyrogen tests, generic MDP induces a severe febrile response at doses as low as 25 µg/kg. In stark contrast, Murabutide elicits no pyrogenic response even at doses of 10 mg/kg [1]. This >400-fold expansion in the safety margin allows for systemic administration without the dose-limiting toxicities associated with natural peptidoglycan fragments.
| Evidence Dimension | Minimal pyrogenic dose (intravenous) |
| Target Compound Data | Non-pyrogenic at 10,000 µg/kg (10 mg/kg) |
| Comparator Or Baseline | Generic MDP (Pyrogenic at 25 µg/kg) |
| Quantified Difference | >400-fold higher safety margin without febrile response |
| Conditions | In vivo rabbit pyrogen test (intravenous administration) |
Eliminates the severe dose-limiting reactogenicity that disqualifies generic MDP from clinical and advanced veterinary procurement.
When formulated as a vaccine adjuvant, Murabutide demonstrates superior local tolerability compared to standard aluminum-based adjuvants. In vivo imaging of cathepsin cleavage (a marker of localized inflammation) revealed that Murabutide combinations induced approximately 3-fold less localized inflammation at the injection site compared to Alhydrogel (Alum) [1]. Despite this reduced reactogenicity, the Murabutide formulation maintained equivalent or superior antigen-specific IgG titers and provided enhanced protection in challenge models.
| Evidence Dimension | Localized injection-site inflammation (Cathepsin cleavage) |
| Target Compound Data | ~3-fold reduction in localized inflammation |
| Comparator Or Baseline | Alhydrogel (Standard Alum adjuvant) |
| Quantified Difference | 66% decrease in local inflammatory markers |
| Conditions | In vivo murine model, subcutaneous injection with ProSense 750 imaging |
Allows formulation scientists to develop highly immunogenic vaccines that meet strict clinical safety and tolerability endpoints.
Unlike highly lipophilic MDP derivatives that require complex liposomes, Murabutide's hydrophilicity allows for highly efficient encapsulation into fast-degrading acetalated dextran (Ace-DEX) microparticles. When delivered via this controlled-release polymeric system, Murabutide triggered a 32-fold increase in antigen-specific IgG antibody titers compared to the administration of soluble Murabutide alone [1]. This demonstrates excellent processability for advanced drug delivery systems targeting dendritic cell uptake.
| Evidence Dimension | Antigen-specific IgG antibody titer |
| Target Compound Data | 32-fold increase in IgG titers |
| Comparator Or Baseline | Soluble Murabutide administration |
| Quantified Difference | 3,200% enhancement in humoral response |
| Conditions | In vivo subcutaneous delivery via Ace-DEX microparticles |
Proves the compound's compatibility with scalable polymeric microparticle manufacturing, maximizing downstream immunotherapeutic efficacy.
Due to its >400-fold safety margin improvement over MDP and its ability to reduce local inflammation by 3-fold compared to Alum, Murabutide is a highly effective candidate for adjuvanting recombinant protein vaccines (e.g., Anthrax or Influenza). It provides the necessary Th1/Th2 immune balance without the severe reactogenicity that halts clinical progression [1].
Murabutide’s aqueous solubility makes it highly suitable for encapsulation in fast-degrading acetalated dextran (Ace-DEX) or PLGA microparticles. This application leverages the compound's processability to achieve up to a 32-fold increase in IgG titers by targeting dendritic cell uptake, which is critical for cancer immunotherapy and antiviral formulations [2].
Because it lacks the somnogenic and pyrogenic toxicities of parent peptidoglycans, Murabutide can be safely co-delivered with virus-like particles (VLPs) via intranasal routes. This scenario is highly suited for generating both systemic IgG and robust mucosal IgA responses against respiratory or enteric pathogens [3].